molecular formula C18H18N2O8S B4972464 5-[(2-carboxyphenyl)sulfamoyl]-2-(3-carboxypropylamino)benzoic acid

5-[(2-carboxyphenyl)sulfamoyl]-2-(3-carboxypropylamino)benzoic acid

Cat. No.: B4972464
M. Wt: 422.4 g/mol
InChI Key: LJPZARGEVWUBRZ-UHFFFAOYSA-N
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Description

5-[(2-carboxyphenyl)sulfamoyl]-2-(3-carboxypropylamino)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both carboxyphenyl and carboxypropylamino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-carboxyphenyl)sulfamoyl]-2-(3-carboxypropylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a carboxyphenyl compound followed by the introduction of a carboxypropylamino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-[(2-carboxyphenyl)sulfamoyl]-2-(3-carboxypropylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(2-carboxyphenyl)sulfamoyl]-2-(3-carboxypropylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the manufacture of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(2-carboxyphenyl)sulfamoyl]-2-(3-carboxypropylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-carboxyphenyl)sulfamoyl]-2-chlorobenzoic acid
  • 5-[(2-carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid

Uniqueness

Compared to similar compounds, 5-[(2-carboxyphenyl)sulfamoyl]-2-(3-carboxypropylamino)benzoic acid is unique due to its dual functional groups, which provide a higher degree of reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

5-[(2-carboxyphenyl)sulfamoyl]-2-(3-carboxypropylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O8S/c21-16(22)6-3-9-19-14-8-7-11(10-13(14)18(25)26)29(27,28)20-15-5-2-1-4-12(15)17(23)24/h1-2,4-5,7-8,10,19-20H,3,6,9H2,(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPZARGEVWUBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)NCCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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